molecular formula C14H18O3 B13811146 4-Phenyl-1-propyl-3,5,8-trioxabicyclo[2.2.2]octane CAS No. 70637-03-5

4-Phenyl-1-propyl-3,5,8-trioxabicyclo[2.2.2]octane

Cat. No.: B13811146
CAS No.: 70637-03-5
M. Wt: 234.29 g/mol
InChI Key: PPVVLQQOTAKGFG-UHFFFAOYSA-N
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Description

4-Phenyl-1-propyl-3,5,8-trioxabicyclo[2.2.2]octane is a bicyclic organic compound characterized by its unique structure, which includes a trioxabicyclo[2.2.2]octane core with a phenyl and propyl substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenyl-1-propyl-3,5,8-trioxabicyclo[2.2.2]octane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phenylpropyl alcohol with formaldehyde and a suitable catalyst to form the trioxabicyclo[2.2.2]octane ring system . The reaction conditions often require precise temperature control and the use of solvents such as dichloromethane or toluene to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-Phenyl-1-propyl-3,5,8-trioxabicyclo[2.2.2]octane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles such as sodium hydroxide. Reaction conditions often involve specific temperatures, pressures, and solvents to optimize the reaction outcomes .

Major Products

The major products formed from these reactions include ketones, alcohols, carboxylic acids, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Phenyl-1-propyl-3,5,8-trioxabicyclo[2.2.2]octane has several scientific research applications:

Mechanism of Action

The mechanism by which 4-Phenyl-1-propyl-3,5,8-trioxabicyclo[2.2.2]octane exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes, while its anticancer properties could involve the inhibition of specific enzymes or signaling pathways involved in cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Phenyl-1-propyl-3,5,8-trioxabicyclo[2.2.2]octane is unique due to its specific substituents (phenyl and propyl groups) and the resulting properties.

Properties

CAS No.

70637-03-5

Molecular Formula

C14H18O3

Molecular Weight

234.29 g/mol

IUPAC Name

1-phenyl-4-propyl-2,6,7-trioxabicyclo[2.2.2]octane

InChI

InChI=1S/C14H18O3/c1-2-8-13-9-15-14(16-10-13,17-11-13)12-6-4-3-5-7-12/h3-7H,2,8-11H2,1H3

InChI Key

PPVVLQQOTAKGFG-UHFFFAOYSA-N

Canonical SMILES

CCCC12COC(OC1)(OC2)C3=CC=CC=C3

Origin of Product

United States

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